Bienvenue dans la boutique en ligne BenchChem!

2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid

DMXAA synthesis vascular disrupting agent process chemistry

2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid (CAS 117570-93-1, molecular formula C17H16O5, MW 300.31) is a synthetic phenoxybenzoic acid intermediate that serves as the penultimate precursor in the classical six-step synthesis of 5,6-dimethylxanthenone-4-acetic acid (DMXAA, vadimezan), a vascular-disrupting anticancer agent that advanced to Phase III clinical trials. The compound is prepared via Ullmann-type condensation of 2-iodo-3,4-dimethylbenzoic acid with the sodium salt of 2-(2-hydroxyphenyl)acetic acid using CuCl and tris[2-(2-methoxyethoxy)ethyl]amine (TDA) in DMSO, and is subsequently cyclodehydrated with hot concentrated sulfuric acid to yield the xanthenone core of DMXAA.

Molecular Formula C17H16O5
Molecular Weight 300.3 g/mol
CAS No. 117570-93-1
Cat. No. B055774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid
CAS117570-93-1
Synonyms2-(2-CARBOXYMETHYL-PHENOXY)-3,4-DIMETHYL-BENZOIC ACID
Molecular FormulaC17H16O5
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(=O)O)OC2=CC=CC=C2CC(=O)O)C
InChIInChI=1S/C17H16O5/c1-10-7-8-13(17(20)21)16(11(10)2)22-14-6-4-3-5-12(14)9-15(18)19/h3-8H,9H2,1-2H3,(H,18,19)(H,20,21)
InChIKeyQVNLAQHWWITQLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid (CAS 117570-93-1): Key Intermediate in DMXAA Synthesis — Sourcing Guide for Research and Process Chemistry


2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid (CAS 117570-93-1, molecular formula C17H16O5, MW 300.31) is a synthetic phenoxybenzoic acid intermediate that serves as the penultimate precursor in the classical six-step synthesis of 5,6-dimethylxanthenone-4-acetic acid (DMXAA, vadimezan), a vascular-disrupting anticancer agent that advanced to Phase III clinical trials [1]. The compound is prepared via Ullmann-type condensation of 2-iodo-3,4-dimethylbenzoic acid with the sodium salt of 2-(2-hydroxyphenyl)acetic acid using CuCl and tris[2-(2-methoxyethoxy)ethyl]amine (TDA) in DMSO, and is subsequently cyclodehydrated with hot concentrated sulfuric acid to yield the xanthenone core of DMXAA [1]. Its reported melting point of 240–242 °C and predicted pKa of 3.58 provide critical identity and handling benchmarks for procurement and quality control .

Why Generic Phenoxybenzoic Acid Substitution Fails: Route-Specific Necessity of CAS 117570-93-1 for Classical DMXAA Synthesis


Although the phenoxybenzoic acid scaffold appears broadly accessible, CAS 117570-93-1 occupies a uniquely constrained position in the DMXAA synthetic landscape. The 3,4-dimethyl substitution pattern on the benzoic acid ring and the 2-(carboxymethyl)phenoxy ether linkage at the ortho position together create the precise intramolecular geometry required for acid-catalyzed cyclodehydration to the 5,6-dimethylxanthenone core [1]. Alternative phenoxybenzoic acid regioisomers or analogs with different methyl substitution patterns would cyclize to constitutionally different xanthone products. Furthermore, a competing microwave-assisted route entirely bypasses this intermediate by constructing the xanthone scaffold in a single step from 2,5-dibromo-3,4-dimethylbenzoic acid and 2-hydroxyphenylacetic acid, achieving 82% overall yield in three steps [2]. This means procurement of CAS 117570-93-1 is exclusively justified when the classical six-step literature or patent route is the intended synthetic strategy; for any other DMXAA synthesis approach, this intermediate is irrelevant.

Quantitative Differentiation Evidence for 2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid (CAS 117570-93-1) vs. Closest Analogs and Alternative Routes


Route-Specific Penultimate Intermediate: Exclusive Role in the Classical 6-Step DMXAA Synthesis vs. Bypass in the Microwave 3-Step Route

CAS 117570-93-1 is the penultimate intermediate (compound VIII) in the classical six-step DMXAA synthesis reported by Rewcastle et al. and improved by Atwell et al., where it undergoes acid-catalyzed cyclodehydration with concentrated H₂SO₄ to form the xanthone core [1]. This intermediate is entirely absent from the microwave-assisted three-step route reported by Jiang et al., which constructs the xanthone scaffold directly from 2,5-dibromo-3,4-dimethylbenzoic acid and 2-hydroxyphenylacetic acid in a single microwave-irradiated step [2]. The structural requirement for the 2-(carboxymethyl)phenoxy group at the ortho position of 3,4-dimethylbenzoic acid is dictated by the intramolecular Friedel-Crafts acylation geometry needed for cyclization; any regioisomeric phenoxybenzoic acid would yield a constitutionally different xanthone product or fail to cyclize [1].

DMXAA synthesis vascular disrupting agent process chemistry xanthenone cyclization

Overall Synthetic Yield Comparison: Classical 6-Step Route Using CAS 117570-93-1 vs. Microwave 3-Step Route Bypassing It

The classical DMXAA synthesis that requires CAS 117570-93-1 as the penultimate intermediate proceeds in six steps from 2,3-dimethylaniline with an overall yield of approximately 11–12% as originally reported [1], or 22% from 3,4-dimethylbenzoic acid via the improved Atwell et al. route [2]. In contrast, the microwave-assisted three-step synthesis that bypasses this intermediate entirely achieves an overall yield of 82% from comparable starting materials [3]. This >3.7-fold yield differential (82% vs. ≤22%) constitutes a decisive factor in route selection for scale-up or process development.

process chemistry synthetic efficiency DMXAA manufacturing yield optimization

Melting Point as Identity Verification: Distinguishing CAS 117570-93-1 from Its Immediate Synthetic Precursor and Product

CAS 117570-93-1 has a reported melting point of 240–242 °C , which provides a readily accessible identity verification parameter upon receipt. This melting point can be used to distinguish the compound from its immediate synthetic precursor, 2-iodo-3,4-dimethylbenzoic acid (CAS 129833-31-4), and from the final cyclized product DMXAA (CAS 117570-53-3). Within the phenoxybenzoic acid intermediate class described in the DMXAA patent family (EP 0278176, US 5281620), each substitution pattern produces a distinct melting point, making this parameter a practical first-line identity check before committing the intermediate to the cyclization step [1].

quality control identity testing intermediate characterization procurement specification

Regulatory and Supply Status: ECHA 'Cease Manufacture' Classification and Implications for Procurement Planning

According to the European Chemicals Agency (ECHA) REACH registration database, CAS 117570-93-1 (registered as Benzeneacetic acid, 2-(6-carboxy-2,3-dimethylphenoxy)-) has been classified as 'Cease Manufacture' with an effective date of 2 June 2010, and is listed for 'Intermediate' use only under an 'Individual' submission type [1]. This regulatory status means the compound is not actively manufactured at industrial scale within the EU/EEA and is available only through specialty chemical suppliers on a custom or small-scale basis. Current commercial offerings specify purity at 95%+ (e.g., CheMenu catalog CM1015238) , indicating that the compound is available for research purposes but not as a GMP-grade or large-scale industrial intermediate.

supply chain risk REACH compliance custom synthesis specialty intermediate sourcing

Best-Fit Application Scenarios for 2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid (CAS 117570-93-1) Based on Quantitative Differentiation Evidence


Reproduction of Published DMXAA Synthetic Protocols for Preclinical Pharmacology Studies

Research groups seeking to exactly reproduce the classical Rewcastle/Atwell DMXAA synthesis as described in the foundational literature (J. Med. Chem. 1991, Eur. J. Med. Chem. 2002) require CAS 117570-93-1 as the authenticated penultimate intermediate [1]. The compound's defined melting point of 240–242 °C enables identity verification before committing to the final cyclization step, and its use ensures that the DMXAA product matches the material characterized in published pharmacological studies, including the Phase III clinical candidate. This scenario is most relevant for academic laboratories conducting mechanistic or comparative pharmacology studies where exact literature replication is required.

DMXAA Analog Library Synthesis via Divergent Cyclization of Phenoxybenzoic Acid Intermediates

The EP 0278176 and US 5281620 patent families describe a broad class of xanthenone-4-acetic acids accessible through phenoxybenzoic acid intermediates with varying substitution patterns [2]. CAS 117570-93-1 serves as the specific 3,4-dimethyl substituted entry in this library. Medicinal chemistry teams synthesizing DMXAA analogs for structure-activity relationship (SAR) studies — particularly those exploring the effect of benzoic acid ring methylation on vascular disrupting activity — require this exact intermediate as a building block for the corresponding xanthone. The classical route's stepwise nature, while lower-yielding overall, provides access to isolable intermediates that enable analog diversification, unlike the convergent microwave route.

Process Chemistry Benchmarking Studies Comparing Classical vs. Modern DMXAA Synthetic Routes

The dramatic yield differential between the classical six-step route employing CAS 117570-93-1 (≤22% overall) and the microwave three-step route that bypasses it (82% overall) creates a compelling case study for process chemistry education and route-scouting research [1][3]. Procurement of this intermediate is justified for laboratories conducting systematic comparisons of synthetic methodology, where the classical route serves as a benchmark against which novel DMXAA syntheses are measured. Such studies may also investigate whether the phenoxybenzoic acid intermediate can be repurposed for alternative cyclization methodologies beyond sulfuric acid-mediated cyclodehydration.

Analytical Reference Standard for DMXAA Impurity Profiling and Intermediate Fate-and-transport Studies

Given the ECHA 'Cease Manufacture' classification of CAS 117570-93-1 [4], authenticated reference material is valuable for analytical laboratories developing HPLC or LC-MS methods to detect residual phenoxybenzoic acid intermediate in DMXAA active pharmaceutical ingredient (API) batches. The compound's predicted physicochemical properties (pKa 3.58, LogP 0.3–2.2 at pH 2–7, density 1.291 g/cm³) provide parameters for chromatographic method development and extraction protocol design. Additionally, environmental fate laboratories may require this compound as a reference standard for tracking DMXAA synthetic intermediate residues, as it appears in environmental contaminant databases under the identifier CHEM043036.

Quote Request

Request a Quote for 2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.